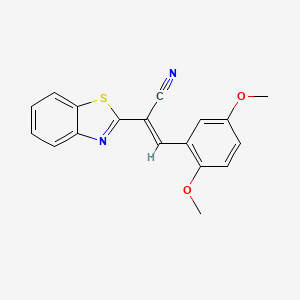

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile, commonly known as DMABN, is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. It is a yellowish powder that is used in various scientific research applications.

Applications De Recherche Scientifique

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects on steel in acidic solutions. These studies reveal that certain benzothiazole compounds offer superior corrosion protection for steel, surpassing previously known inhibitors from the same family. The inhibitors can adsorb onto metal surfaces through both physical and chemical means, offering enhanced stability and efficiency in protecting against corrosion. Quantum chemical parameters, calculated via the density functional theory (DFT) method, help in understanding the correlation between theoretical predictions and experimental outcomes, highlighting the potential of benzothiazole derivatives in corrosion science (Hu et al., 2016).

Fluorescent Chemosensors

Benzothiazole derivatives have been developed as fluorescent chemosensors for the selective detection of metal ions. Through a series of synthetic procedures, compounds incorporating benzothiazole and other heterocycles have been created to function as effective sensors for ions such as Fe3+. These compounds demonstrate the ability to undergo changes in fluorescence upon interaction with specific ions, making them valuable tools in analytical chemistry for environmental monitoring and biochemical applications (Salman A. Khan, 2020).

Antimicrobial Agents

Research into benzothiazoles has also highlighted their potential as potent antimicrobial agents. Synthesis and evaluation of various benzothiazole compounds have shown significant activity against a range of microbial pathogens. These findings suggest that benzothiazoles could serve as scaffolds or structural templates for the development of new antimicrobial drugs, addressing the ongoing need for novel therapies against resistant bacterial strains (E. Abbas et al., 2014).

Antitumor Activities

The benzothiazole structure has been identified as significant in medicinal chemistry, particularly for its anticancer properties. Compounds like 5‐fluoro‐2‐(3,4‐dimethoxyphenyl) benzothiazole have shown exceptional anticancer activity in vitro. Despite challenges related to water solubility, novel formulations and delivery vehicles, such as the apoferritin protein cage, are being explored to enhance the bioavailability and therapeutic potential of these compounds for cancer treatment (Alastair Breen et al., 2019).

Synthesis and Characterization

Benzothiazole derivatives have been synthesized and characterized for their properties and potential applications in various fields of chemistry. Efficient synthetic methods have been developed to produce these compounds, which serve as building blocks for further chemical transformations. These methodologies facilitate the exploration of benzothiazole derivatives in material science, pharmaceutical research, and chemical engineering, broadening the scope of their applications (Ahmed F Darweesh et al., 2016).

Propriétés

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-21-14-7-8-16(22-2)12(10-14)9-13(11-19)18-20-15-5-3-4-6-17(15)23-18/h3-10H,1-2H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSLPBJJQWZHGB-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2726559.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2726563.png)

![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2726567.png)

![11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2726573.png)

![2-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl-[(1-fluorocyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2726576.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2726577.png)

![3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2726580.png)